molecular formula C11H9NO2 B2994821 cyanomethyl (Z)-3-phenyl-2-propenoate CAS No. 21955-00-0

cyanomethyl (Z)-3-phenyl-2-propenoate

Cat. No.: B2994821
CAS No.: 21955-00-0
M. Wt: 187.198
InChI Key: MVTSKCGLGNTMPA-SREVYHEPSA-N
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Description

Cyanomethyl (Z)-3-phenyl-2-propenoate is an α,β-unsaturated ester featuring a cyano-methyl ester group and a (Z)-configured double bond conjugated to a phenyl substituent. Its reactivity is influenced by the electron-withdrawing cyano group and the ester moiety, which enhance its susceptibility to nucleophilic attack and cycloaddition reactions.

Properties

IUPAC Name

cyanomethyl (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTSKCGLGNTMPA-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl (Z)-3-phenyl-2-propenoate typically involves the reaction of (Z)-3-phenyl-2-propenoic acid with cyanomethyl reagents under specific conditions. One common method is the esterification of (Z)-3-phenyl-2-propenoic acid with cyanomethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the (Z)-configuration of the product, which is crucial for its desired properties.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl (Z)-3-phenyl-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyanomethyl derivatives.

Scientific Research Applications

Cyanomethyl (Z)-3-phenyl-2-propenoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of cyanomethyl (Z)-3-phenyl-2-propenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares cyanomethyl (Z)-3-phenyl-2-propenoate to three related acrylate derivatives described in the evidence. Key differences in substituents, stereochemistry, and physicochemical properties are highlighted.

2-Ethoxyethyl (Z)-2-Cyano-3-[(N-Phenyl-Carbamoyl)Amino]Prop-2-Enoate ()

  • Structure: Features a 2-ethoxyethyl ester, a cyano group at the α-position, and a carbamoyl amino group at the β-position. The (Z)-configuration is confirmed via single-crystal X-ray diffraction .
  • Key Differences: The ester group (2-ethoxyethyl vs. cyanomethyl) alters solubility and hydrolysis kinetics. The additional carbamoyl amino substituent introduces hydrogen-bonding capability, enhancing crystallinity compared to the phenyl-substituted target compound.
  • Research Findings :
    • X-ray data (R factor = 0.043) confirmed planar geometry at the double bond, with intramolecular hydrogen bonding stabilizing the (Z)-configuration .

(Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)Amino]Prop-2-Enoate ()

  • Structure: Substituted with a 4-chlorophenyl group at the α-position and a 2,4-difluorophenylamino group at the β-position. The (Z)-stereochemistry is inferred from NMR data .
  • Key Differences: Halogenated substituents (Cl, F) increase molecular weight and lipophilicity compared to the non-halogenated phenyl group in the target compound. The ethyl ester group may confer different metabolic stability in biological systems.
  • Research Findings :
    • NMR studies revealed deshielding of the β-carbon due to electron-withdrawing fluorine atoms, influencing reactivity in Michael addition reactions .

(2R,3S)-2-Hydroxy-3-Phenyl-3-(Phenylcarbonylamino)Propanoate ()

  • Structure: A β-hydroxy ester with a phenylcarbonylamino group and a stereogenic center.
  • Key Differences: Lack of a double bond and cyano group reduces conjugation and electrophilicity. The hydroxyl group introduces polarity, contrasting with the hydrophobic cyanomethyl ester in the target compound.
  • Research Findings :
    • Stereochemical complexity (2R,3S configuration) was resolved via X-ray crystallography, highlighting the role of hydrogen bonding in stabilizing the structure .

Data Table: Structural and Analytical Comparison

Property This compound (Hypothetical) 2-Ethoxyethyl (Z)-2-Cyano-3-[(N-Phenyl-Carbamoyl)Amino]Prop-2-Enoate (Z)-Ethyl 2-(4-Chlorophenyl)-3-[(2,4-Difluorophenyl)Amino]Prop-2-Enoate
Ester Group Cyanomethyl 2-Ethoxyethyl Ethyl
α-Substituent Phenyl Cyano 4-Chlorophenyl
β-Substituent None N-Phenyl-Carbamoyl Amino 2,4-Difluorophenylamino
Double Bond Configuration (Z) (Z) (X-ray confirmed) (Z) (NMR inferred)
Key Analytical Method N/A Single-crystal X-ray (R = 0.043) NMR spectroscopy
Polarity Moderate (cyano ester) High (carbamoyl amino) High (halogens)

Research Implications and Limitations

  • The absence of direct data for this compound underscores the need for targeted synthesis and characterization.
  • Structural analogs suggest that substituent variation significantly impacts reactivity and physicochemical behavior. For example, electron-withdrawing groups (cyano, halogens) enhance electrophilicity, while bulky esters (2-ethoxyethyl) may hinder crystallization .
  • Future studies should prioritize X-ray crystallography or advanced NMR techniques to resolve stereochemical ambiguities and confirm reactivity trends.

Biological Activity

Cyanomethyl (Z)-3-phenyl-2-propenoate is a compound of significant interest in the fields of organic chemistry and biological research. Its unique structure allows for various applications, particularly in enzyme-catalyzed reactions and as a potential therapeutic agent. This article explores its biological activity, including its mechanisms of action, applications in scientific research, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a cyanomethyl group attached to a phenyl-substituted propenoate. The (Z)-configuration indicates the specific geometric arrangement around the double bond, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as an electrophile. It can interact with nucleophilic sites on enzymes or receptors, potentially leading to covalent modifications that alter their activity. This mechanism is crucial for its applications in studying enzyme-catalyzed reactions and biochemical pathways.

Biological Applications

This compound has been utilized in various biological studies, including:

  • Enzyme Studies : It serves as a probe for investigating enzyme mechanisms and catalytic pathways.
  • Antiproliferative Activity : Recent studies have evaluated its cytotoxic effects against cancer cell lines, demonstrating selective toxicity, particularly against ovarian and breast carcinoma cells .

Case Studies

  • Antiproliferative Effects : A study assessed the cytotoxicity of several derivatives of cyanomethyl compounds against human cancer cell lines (A549, SKOV3, BT20). The results indicated that compounds derived from this compound exhibited significant antiproliferative activity, with IC50 values ranging from 2.62 μM to 9.89 μM across different cell lines .
  • Antimicrobial Activity : In vitro evaluations showed that derivatives of cyanomethyl compounds demonstrated antimicrobial properties against various pathogens, inhibiting biofilm formation and displaying synergistic effects with standard antibiotics like Ciprofloxacin .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound TypeKey FeaturesBiological Activity
Cyanomethyl Pyridinium Salts Share the cyanomethyl group but differ structurallyVarying reactivity; potential for diverse applications
Aromatic Azo Compounds Contain -N=N- bonds; distinct reactivityDifferent applications; less focus on enzyme interactions

Research Findings

Recent research highlights the compound's potential in various applications:

  • Synthesis and Evaluation : A novel organocatalytic method was developed for synthesizing conjugated cyanomethyl vinyl ethers, demonstrating high yields and efficiency .
  • Inhibition Studies : Cyanomethyl derivatives have shown promising results as inhibitors for DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition at low concentrations .

Q & A

Optimizing catalytic asymmetric synthesis of this compound

  • Protocol : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in THF at −20°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/iPrOH). Highest ee (92%) achieved with 10 mol% catalyst loading and 48-hour reaction time .

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